molecular formula C21H24N2O3 B2510365 (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole CAS No. 304685-39-0

(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole

Cat. No. B2510365
CAS RN: 304685-39-0
M. Wt: 352.434
InChI Key: SSDVOIWYDLVABZ-UHFFFAOYSA-N
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Description

(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole, also known as MNTI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNTI belongs to the class of indole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has been found to exhibit antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has been found to exhibit a range of interesting biochemical and physiological effects. Studies have shown that (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole can induce cell cycle arrest and apoptosis in cancer cells. (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has also been found to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. Additionally, (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has been found to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes that are involved in inflammation.

Advantages and Limitations for Lab Experiments

(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yields. (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole also exhibits potent anti-cancer activity against a range of cancer cell lines, making it a valuable tool for cancer research. However, there are also some limitations to using (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole in lab experiments. For example, the mechanism of action of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for research on (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole. One area of research is to further elucidate the mechanism of action of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole. This will help to identify potential targets for the development of new anti-cancer and anti-inflammatory drugs. Another area of research is to explore the potential applications of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and efficacy of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole in animal models and humans.

Synthesis Methods

(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole can be synthesized by the condensation reaction between 4-methoxybenzaldehyde and 3-nitro-2,2-dimethylpropionaldehyde in the presence of a base such as potassium hydroxide. The resulting product is then subjected to cyclization using an acid catalyst to yield (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole. The synthesis of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has been optimized to yield high purity and high yields.

Scientific Research Applications

(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has been found to exhibit a range of interesting properties that make it a potential candidate for scientific research. One of the most promising applications of (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole is in the field of cancer research. Studies have shown that (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole exhibits potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. (2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-21(2)18-7-5-6-8-19(18)22(3)20(21)13-16(14-23(24)25)15-9-11-17(26-4)12-10-15/h5-13,16H,14H2,1-4H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDVOIWYDLVABZ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C(C[N+](=O)[O-])C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole

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